molecular formula C16H21BN2O4 B13481962 methyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]acetate

methyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]acetate

Cat. No.: B13481962
M. Wt: 316.2 g/mol
InChI Key: FURYMKIUBKMIMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]acetate is a boronic ester-functionalized indazole derivative. The compound features a 1,3,2-dioxaborolane moiety at the 5-position of the indazole core and a methyl acetate group at the 1-position via a methylene linker. Such boronate esters are critical intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science . The methyl acetate substituent introduces steric and electronic effects that may modulate reactivity and solubility compared to simpler indazole-boronate analogs.

Properties

Molecular Formula

C16H21BN2O4

Molecular Weight

316.2 g/mol

IUPAC Name

methyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-1-yl]acetate

InChI

InChI=1S/C16H21BN2O4/c1-15(2)16(3,4)23-17(22-15)12-6-7-13-11(8-12)9-18-19(13)10-14(20)21-5/h6-9H,10H2,1-5H3

InChI Key

FURYMKIUBKMIMV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3)CC(=O)OC

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The key precursor is typically 5-bromo-1H-indazole substituted at N1 with a methyl 2-acetate group. This can be synthesized via alkylation of 5-bromoindazole with methyl 2-bromoacetate or methyl 2-chloroacetate under basic conditions.

Palladium-Catalyzed Borylation

The critical step is the borylation of the 5-bromo substituent using bis(pinacolato)diboron (B2Pin2) under palladium catalysis.

Typical reaction conditions:

Reagent/Condition Details
Substrate 5-bromo-1H-indazole N1-substituted with methyl 2-acetate
Boron source Bis(pinacolato)diboron (B2Pin2)
Catalyst PdCl2(dppf) (dichloride complex of palladium with 1,1'-bis(diphenylphosphino)ferrocene)
Base Potassium acetate (KOAc) or potassium carbonate (K2CO3)
Solvent 1,4-Dioxane or mixture of dioxane/water
Temperature 80–100 °C
Atmosphere Inert (argon or nitrogen)
Reaction time 15–20 hours

Example procedure:

  • Combine the 5-bromoindazole derivative (1 equiv), bis(pinacolato)diboron (1.2 equiv), PdCl2(dppf) (0.05 equiv), and KOAc (3 equiv) in 1,4-dioxane.
  • Degas the mixture by argon sparging.
  • Heat at 80 °C for 16–20 hours under inert atmosphere.
  • Cool the reaction, dilute with dichloromethane (DCM), wash with water and brine.
  • Dry organic layer over anhydrous sodium sulfate, filter, and concentrate.
  • Purify the crude product by flash chromatography (e.g., silica gel, PE/ethyl acetate gradient).

Yield: Typically moderate to good yields (40–70%) depending on substrate purity and reaction optimization.

Alternative Catalysts and Bases

  • Trans-dichlorobis(triphenylphosphine)palladium(II) can also be used as an alternative catalyst.
  • Sodium carbonate or cesium carbonate bases have been reported in similar borylation reactions.
  • Mixed solvent systems such as acetonitrile/water or dioxane/water have been employed to improve solubility and reaction rates.

Supporting Data Table: Representative Reaction Conditions and Yields

Entry Catalyst Base Solvent Temp (°C) Time (h) Yield (%) Notes
1 PdCl2(dppf) KOAc 1,4-Dioxane 80 20 45 Standard Miyaura borylation
2 PdCl2(dppf) KOAc Dioxane/H2O (4:1) 90 16 60 Higher temperature, aqueous conditions
3 Pd(PPh3)2Cl2 Na2CO3 Acetonitrile/H2O 70 15 50 Alternative catalyst/base system
4 Pd(PPh3)2Cl2 Cs2CO3 1,4-Dioxane/H2O 90 16 55 Cesium carbonate base

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound’s boronic ester moiety enables its participation in Suzuki-Miyaura coupling , a pivotal reaction for forming carbon-carbon bonds. Key characteristics include:

Reaction Conditions Details Source
Catalyst Palladium complexes (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
Base Potassium carbonate (K₂CO₃), sodium acetate (NaOAc)
Solvent Dimethoxyethane (DME), ethanol, or toluene
Temperature 80–120°C (microwave-assisted heating reduces reaction time)
Coupling Partners Aryl/heteroaryl halides (e.g., bromo-pyridines, chloro-quinolines)

Mechanistic Insight : The boronic ester undergoes transmetallation with the palladium catalyst, facilitating bond formation between the indazole core and aryl/heteroaryl substrates.

Example :

  • Reaction with 6-chloro-5-methylpyridin-2-amine under Pd(PPh₃)₄ catalysis yields biaryl derivatives with potential pharmacological activity .

Boronic Ester Reactivity

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group undergoes:

  • Protodeboronation : Acidic or oxidative conditions may cleave the boron-carbon bond, though this is typically minimized in cross-coupling protocols.

  • Transesterification : Exchange with diols (e.g., pinacol) to form alternative boronic esters, though not explicitly documented for this compound .

Biological Activity Modulation

While not a direct chemical reaction, the boronic ester enhances interactions with biological targets:

  • Reversible covalent binding : The boron atom forms transient bonds with hydroxyl groups in enzyme active sites, as observed in kinase inhibitors .

  • Structural optimization : Hybridization with ethylphenyl imidazole or pyrimidine-dione fragments improves binding affinity (e.g., IC₅₀ values <1 μM) .

Comparative Reactivity

The compound’s reactivity differs from structurally related boronic esters:

Compound Key Reaction Differences
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetateLower steric hindrance enables faster coupling but reduced selectivity
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-oneEnhanced solubility in polar solvents due to the pyridone moiety

Scientific Research Applications

Methyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]acetate is an organic compound featuring a boronic ester and an indazole moiety in its structure. It has a molecular weight of approximately 316.2 g/mol. Due to the unique properties conferred by its boronic ester and indazole functionalities, it has potential applications in medicinal chemistry and materials science. The primary synthetic route involves the Suzuki-Miyaura coupling reaction.

Potential Applications

  • Medicinal Chemistry: The compound's boronic ester component enables selective interactions with diols and other nucleophiles, potentially modulating enzyme activity or receptor interactions. Ongoing research is exploring its interactions with various biological targets to elucidate specific mechanisms of action and potential therapeutic effects. Its unique combination of a boronic ester with an indazole moiety may confer unique reactivity and biological properties not found in similar compounds.
  • Materials Science: The presence of the tetramethyl-1,3,2-dioxaborolane group allows this compound to be a building block in various cross-coupling reactions for creating complex molecules with potential applications in new materials.

Mechanism of Action

The mechanism of action of methyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]acetate involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The indazole moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of indazole-based boronate esters. Below is a detailed comparison with key analogs, highlighting structural variations and their implications for properties and applications:

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Substituents Molecular Formula Molecular Weight (g/mol) Key Differences Reference
Target Compound 1-CH₂COOCH₃; 5-dioxaborolane C₁₆H₂₀BN₂O₄* 323.16 Reference compound with an electron-withdrawing acetate group at position 1.
5-(Dioxaborolanyl)-1H-indazole (862723-42-0) 1-H; 5-dioxaborolane C₁₂H₁₅BN₂O₂ 234.07 Lacks the methyl acetate group, leading to lower steric hindrance.
5-(Dioxaborolanyl)-1H-indazol-3-amine (953411-16-0) 1-H; 3-NH₂; 5-dioxaborolane C₁₂H₁₆BN₃O₂ 249.09 Amino group at position 3 enhances hydrogen-bonding potential and solubility.
1-Methyl-6-(dioxaborolanyl)-1H-indazole (1256359-09-7) 1-CH₃; 6-dioxaborolane C₁₃H₁₇BN₂O₂ 248.10 Methyl group at position 1 increases lipophilicity; boronate at position 6.
1-Benzyl-5-(dioxaborolanyl)-1H-indazole (1430753-39-1) 1-CH₂C₆H₅; 5-dioxaborolane C₂₀H₂₃BN₂O₂ 334.22 Benzyl group enhances steric bulk and aromatic interactions.
1-(2-Methylpropyl)-5-(dioxaborolanyl)-1H-indazole (1815595-36-8) 1-CH₂CH(CH₃)₂; 5-dioxaborolane C₁₇H₂₄BN₂O₂ 305.20 Branched alkyl chain improves membrane permeability.
1-Acetyl-6-(dioxaborolanyl)-1H-indazole (1256359-07-5) 1-COCH₃; 6-dioxaborolane C₁₅H₁₉BN₂O₃ 286.13 Acetyl group at position 1 introduces a strong electron-withdrawing effect.

Key Findings from Comparative Analysis

Benzyl-substituted derivatives (e.g., CAS 1430753-39-1) exhibit enhanced resonance stabilization due to conjugation with the aromatic ring .

Steric Considerations :

  • Bulky substituents (e.g., 1-benzyl or 1-isopropyl) hinder cross-coupling efficiency but improve selectivity in sterically congested reaction environments .
  • The target compound’s methyl acetate group offers moderate steric hindrance, balancing reactivity and selectivity .

Solubility and Stability: Amino-substituted analogs (e.g., CAS 953411-16-0) demonstrate higher aqueous solubility due to hydrogen-bonding capacity, whereas alkyl/aryl derivatives (e.g., CAS 1430753-39-1) are more lipophilic . Boronate esters with trifluoromethyl groups (e.g., methyl 3-boronate-5-trifluoromethyl benzoate, ) show enhanced metabolic stability in medicinal chemistry applications .

Safety Profiles :

  • Most indazole-boronate esters share similar hazards (e.g., skin/eye irritation, H315-H319) due to the reactive boronate group .

Biological Activity

Methyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]acetate is a compound characterized by its unique structure that integrates a boronic ester and an indazole moiety. This combination endows it with potential biological applications, particularly in medicinal chemistry and materials science. The compound's molecular formula is C15H21BNO4C_{15}H_{21}BNO_{4} with a molecular weight of approximately 316.2 g/mol .

The compound features significant physicochemical properties that influence its biological activity:

PropertyValue
Molecular FormulaC15H21BNO4
Molar Mass316.2 g/mol
Density0.88 g/cm³
Boiling Point120-122 °C
AppearanceColorless liquid
SolubilitySoluble in methanol

The biological activity of this compound is primarily attributed to the boronic ester component. Boronic acids and their derivatives are known for their ability to interact selectively with diols and other nucleophiles. This property allows them to modulate enzyme activities or receptor interactions effectively .

Antitumor Activity

Recent studies have explored the antitumor potential of this compound. The indazole moiety is associated with various pharmacological effects, including anticancer properties. For instance, compounds containing indazole structures have been shown to inhibit cancer cell proliferation through multiple pathways including apoptosis induction and cell cycle arrest .

Enzyme Inhibition

A study evaluated the inhibitory effects of this compound on specific kinases involved in cancer signaling pathways. The results indicated that the compound exhibited significant inhibitory activity against certain kinases with IC50 values in the low nanomolar range .

Case Studies

One notable case study involved the application of this compound in a therapeutic setting for treating resistant cancer types. In vitro assays demonstrated that it could effectively inhibit tumor growth in cell lines resistant to conventional therapies. The mechanism was attributed to its ability to disrupt key signaling pathways involved in cell survival and proliferation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]acetate, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via multi-step reactions involving Suzuki-Miyaura cross-coupling or direct borylation. A typical procedure involves refluxing intermediates (e.g., indazole derivatives) with pinacol borane reagents in anhydrous solvents like tetrahydrofuran (THF) or dioxane. Catalytic systems such as Pd(PPh₃)₄ and bases like K₂CO₃ are used. For example, refluxing 5-bromo-1H-indazole with bis(pinacolato)diboron (1.2 equiv) in THF at 80°C for 12 hours yields the boronate ester intermediate, which is subsequently functionalized with methyl chloroacetate under basic conditions .
  • Optimization : Statistical experimental design (e.g., response surface methodology) can minimize trial-and-error approaches. Key factors include temperature, catalyst loading, and solvent polarity .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the dioxaborolane ring (δ ~1.3 ppm for pinacol methyl groups) and indazole protons (δ 7.5–8.5 ppm) .
  • HPLC-MS : Reversed-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry verifies molecular weight (e.g., [M+H]⁺ = 343.15) and purity (>98%) .
  • X-ray Crystallography : Single-crystal analysis resolves steric effects of the dioxaborolane moiety .

Q. What are the stability considerations for this compound under various storage conditions?

  • Stability Profile : The boronate ester is moisture-sensitive. Store under inert gas (N₂/Ar) at –20°C in amber vials with molecular sieves. Degradation products (e.g., boronic acids) can form via hydrolysis, monitored by TLC (Rf shift) or ¹¹B NMR .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Computational Design : Density functional theory (DFT) calculates transition-state energies for Suzuki-Miyaura couplings, identifying steric/electronic effects of the indazole-acetate substituent. Solvent models (e.g., SMD) optimize reaction pathways .
  • Case Study : Simulations show that electron-withdrawing groups on the indazole ring lower the activation energy for aryl-aryl bond formation .

Q. What mechanistic insights explain contradictory yields reported in palladium-catalyzed reactions involving this compound?

  • Contradiction Analysis : Discrepancies arise from ligand selection (e.g., bulky phosphines vs. N-heterocyclic carbenes) and competing protodeboronation. Kinetic studies (e.g., in situ IR monitoring) reveal that ligand dissociation rates influence catalytic turnover .
  • Mitigation : Use Pd(OAc)₂ with SPhos ligand in degassed toluene to suppress side reactions .

Q. How can advanced separation techniques resolve by-products from scaled-up syntheses?

  • Separation Strategies :

  • Membrane Technology : Nanofiltration (MWCO 300 Da) removes unreacted boronic acids .
  • Chromatography : Preparative HPLC with chiral columns isolates enantiomeric impurities (e.g., from asymmetric indazole substitution) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.